N-(Cyclohex-1-en-1-yl)-N-ethylaniline
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Overview
Description
N-(Cyclohex-1-en-1-yl)-N-ethylaniline is an organic compound that features a cyclohexene ring bonded to an aniline moiety with an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-1-en-1-yl)-N-ethylaniline typically involves the reaction of cyclohexanone with aniline in the presence of a suitable catalyst. One common method is the condensation reaction where cyclohexanone is reacted with aniline under acidic conditions to form the intermediate imine, which is then reduced to the desired product using a reducing agent such as sodium borohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-1-en-1-yl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Cyclohex-1-en-1-yl)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of N-(Cyclohex-1-en-1-yl)-N-ethylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence biochemical pathways and cellular processes, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohex-1-en-1-yl)morpholine
- N-(Cyclohex-1-en-1-yl)pyrrolidine
- N-(Cyclohex-1-en-1-yl)benzeneacetamide
Uniqueness
N-(Cyclohex-1-en-1-yl)-N-ethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in various fields .
Properties
CAS No. |
30432-66-7 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(cyclohexen-1-yl)-N-ethylaniline |
InChI |
InChI=1S/C14H19N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-11H,2,4,7-8,12H2,1H3 |
InChI Key |
XSEMIVACIBKINH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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